molecular formula C14H26N2S B1512876 11-(1H-Imidazol-1-yl)undecane-1-thiol CAS No. 459453-56-6

11-(1H-Imidazol-1-yl)undecane-1-thiol

Cat. No.: B1512876
CAS No.: 459453-56-6
M. Wt: 254.44 g/mol
InChI Key: QBAITUUPZOBZFD-UHFFFAOYSA-N
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Description

“11-(1H-Imidazol-1-yl)undecane-1-thiol”, also known as “1-(11-Mercaptoundecyl)imidazole”, is a chemical compound with the empirical formula C14H26N2S . It is known to bind a variety of metal ions onto a self-assembled monolayer (SAM). Porphyrins can be bound by axial ligand substitution as well as biological molecules such as cytochrome C .


Molecular Structure Analysis

The molecular weight of “this compound” is 254.43 g/mol . The SMILES string representation of the molecule is SCCCCCCCCCCCCn1ccnc1 , which indicates that it contains a long alkyl chain attached to an imidazole ring via a thiol group.


Physical and Chemical Properties Analysis

The compound is a solid or liquid with a melting point of 26-31 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

A study on quinoxalinediones possessing imidazolyl substituents evaluated their activity to inhibit AMPA receptor binding, demonstrating the potential of the 1H-imidazol-1-yl moiety as a bioisostere for cyano and nitro groups. This highlights the role of such compounds in developing selective antagonists for specific receptors, contributing to targeted therapy approaches in medicinal chemistry (Ohmori et al., 1994).

Advancements in Organic Synthesis

Research on the regiospecific synthesis of imidazo[1,2-a]pyridines through a transition-metal-free three-component reaction showcases the formation of C-N, C-O, and C-S bonds, illustrating the compound's role in facilitating novel, efficient pathways for constructing complex heterocycles (Cao et al., 2014).

Development of Anticancer Agents

The design and synthesis of imidazo[2,1‐b]thiazole–chalcone conjugates for their cytotoxic activity against human cancer cell lines reveal the utility of incorporating imidazole derivatives for creating potent anticancer agents. These conjugates disrupt microtubule assembly, showcasing a novel mechanism for anticancer activity (Kamal et al., 2014).

Photoinitiating Systems for Polymerization

The investigation of heteroaromatic thiols, including imidazole derivatives, as co-initiators in free-radical photopolymerizations highlights their role in developing new photoinitiating systems. These compounds efficiently quench the triplet states of photoinitiators, enhancing polymerization processes (Andrzejewska et al., 2006).

Gene Delivery Applications

Ionic liquids with thioether motifs derived from imidazolium-based ionic liquids demonstrate efficient gene delivery properties. This research underlines the potential of imidazole derivatives in nanotechnology and biomedicine, particularly for non-viral gene therapy strategies (Gaitor et al., 2017).

Safety and Hazards

The compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement H317 indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

1-(11-Mercaptoundecyl)imidazole plays a crucial role in biochemical reactions due to its ability to bind metal ions and interact with various biomolecules. The thiol group in the compound allows it to form strong bonds with metal ions, making it useful in the formation of self-assembled monolayers (SAMs) on metal surfaces . This property is particularly valuable in the study of metalloproteins and enzymes that require metal cofactors for their activity. For instance, 1-(11-Mercaptoundecyl)imidazole can interact with cytochrome C, a heme protein involved in electron transport . The imidazole ring can also participate in hydrogen bonding and π-π interactions, further expanding its range of biochemical interactions.

Cellular Effects

1-(11-Mercaptoundecyl)imidazole has been shown to influence various cellular processes. Its ability to bind metal ions and form SAMs can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cytochrome C can impact the electron transport chain, a critical component of cellular respiration . Additionally, the presence of the imidazole ring allows the compound to interact with nucleic acids and proteins, potentially influencing gene expression and protein function.

Molecular Mechanism

The molecular mechanism of 1-(11-Mercaptoundecyl)imidazole involves its ability to bind to metal ions and form stable complexes. This binding can inhibit or activate enzymes that require metal cofactors. For example, the compound can inhibit metalloproteases by binding to the active site metal ion, preventing substrate access . Additionally, the imidazole ring can interact with amino acid residues in enzyme active sites, further modulating enzyme activity. These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(11-Mercaptoundecyl)imidazole can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to oxidation of the thiol group . This oxidation can reduce the compound’s ability to bind metal ions and form SAMs, potentially altering its biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of 1-(11-Mercaptoundecyl)imidazole in animal models vary with dosage. At low doses, the compound can enhance cellular function by facilitating metal ion transport and enzyme activity . At high doses, the compound can exhibit toxic effects, such as oxidative stress and cell death. These adverse effects are likely due to the compound’s ability to disrupt metal ion homeostasis and generate reactive oxygen species. Therefore, careful dosage optimization is necessary to maximize the compound’s beneficial effects while minimizing toxicity.

Metabolic Pathways

1-(11-Mercaptoundecyl)imidazole is involved in several metabolic pathways, primarily those related to metal ion metabolism. The compound can interact with enzymes such as metallothioneins, which are involved in metal ion detoxification and homeostasis . Additionally, the imidazole ring can participate in redox reactions, influencing the overall metabolic flux and metabolite levels in cells. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-(11-Mercaptoundecyl)imidazole is transported and distributed through interactions with transporters and binding proteins. The compound’s thiol group allows it to bind to metal ion transporters, facilitating its uptake and distribution . Additionally, the imidazole ring can interact with binding proteins, influencing the compound’s localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biochemical effects and highlight its potential as a tool for studying metal ion transport and distribution.

Subcellular Localization

The subcellular localization of 1-(11-Mercaptoundecyl)imidazole is influenced by its chemical properties and interactions with biomolecules. The compound can localize to specific cellular compartments, such as the mitochondria, where it can interact with cytochrome C and other metalloproteins . Additionally, the imidazole ring can participate in post-translational modifications, directing the compound to specific organelles. These localization patterns are essential for the compound’s activity and function, highlighting its potential as a biochemical tool for studying subcellular processes.

Properties

IUPAC Name

11-imidazol-1-ylundecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2S/c17-13-9-7-5-3-1-2-4-6-8-11-16-12-10-15-14-16/h10,12,14,17H,1-9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAITUUPZOBZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746412
Record name 11-(1H-Imidazol-1-yl)undecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459453-56-6
Record name 11-(1H-Imidazol-1-yl)undecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 459453-56-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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